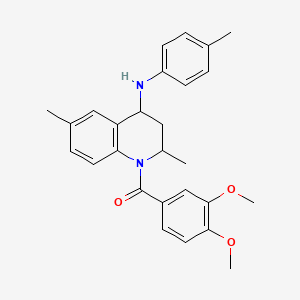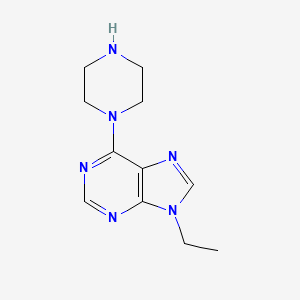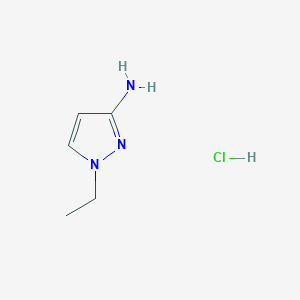![molecular formula C15H14N4OS B12223879 1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B12223879.png)
1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the Dimroth rearrangement of triazolopyrimidines.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor onto the triazolopyrimidine core.
Final Functionalization: The ethanone group is introduced through a series of condensation reactions.
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. This eco-friendly approach minimizes the use of catalysts and additives, making the process more sustainable .
Chemical Reactions Analysis
1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves the inhibition of key molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and cell cycle arrest, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other triazolopyrimidine derivatives, such as:
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its cytotoxic activity.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds exhibit dual inhibitory activities towards c-Met/VEGFR-2 kinases.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H14N4OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C15H14N4OS/c1-10-13(11(2)20)8-19-14(16-10)17-15(18-19)21-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
HFKWIUSRKJPXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)C)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(dimethylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12223800.png)
![4-{6-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12223806.png)
![2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B12223812.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12223828.png)

![2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12223838.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12223849.png)
![2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B12223851.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12223858.png)

![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12223868.png)
![1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12223871.png)
![3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12223883.png)
